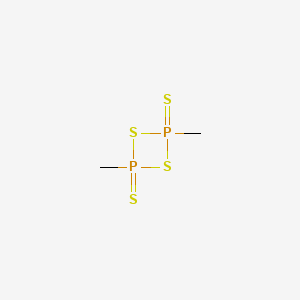

1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This article will address the compound as per the available data.

Preparation Methods

1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide can be synthesized through various methods. The most commonly used synthetic route involves the electrophilic aromatic substitution reaction of an arene with P4S10 . Another method involves the reaction of a thiol with P4S10, forming a compound similar to the Davy reagent . Industrial production methods often involve the reaction of P4S10 with aryl ethers, such as butoxybenzene and 2-tert-butylanisole, to create more soluble thionation reagents .

Chemical Reactions Analysis

1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of different phosphorus-sulfur compounds.

Common reagents used in these reactions include alkoxides, phenolates, and alcohols. Major products formed from these reactions include metal-binding agents and insecticides .

Scientific Research Applications

Applications in Organic Synthesis

- Thionation Reagents : The compound serves as a thionation agent in organic synthesis. It can effectively convert carbonyl compounds to thioethers or thioketones through electrophilic aromatic substitution reactions. This property is particularly valuable in the synthesis of sulfur-containing organic compounds .

- Reactivity with Hydroxyl Compounds : When reacted with hydroxyl compounds like methanol or ethylene glycol, it forms new species that exhibit unique bonding characteristics. This reactivity is crucial for developing new materials and chemical intermediates .

Medicinal Chemistry Applications

- Anticancer Activity : Research has highlighted the potential anticancer properties of derivatives formed from 1,3,2,4-dithiadiphosphetane. Complexes with nickel(II) have shown promising results in inhibiting cancer cell growth. Studies indicate that these complexes may interfere with cellular processes involved in tumor progression .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. Its derivatives have demonstrated effectiveness as antimicrobial agents in laboratory settings .

Material Science Applications

- Catalysis : The ability of 1,3,2,4-dithiadiphosphetane to form stable complexes with metal ions opens avenues for its use as a catalyst in organic reactions. Its coordination chemistry is being explored for applications in catalysis and material development .

- Development of New Materials : The unique bonding arrangements within this compound facilitate the design of new materials with specific properties tailored for applications in electronics and photonics .

Case Study 1: Synthesis and Application as a Thionation Reagent

A study demonstrated the effectiveness of 1,3,2,4-dithiadiphosphetane as a thionation reagent by converting various carbonyl compounds into their corresponding thio derivatives with high yields. The reaction conditions were optimized to enhance the efficiency of the process.

Case Study 2: Anticancer Complexes

Research involving nickel(II) complexes derived from this compound showed significant inhibitory effects on cancer cell lines. Detailed structural analysis revealed insights into the mechanism of action and potential pathways through which these complexes exert their effects.

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Lawesson's Reagent | Contains methoxy groups | More reactive towards carbonyl compounds |

| Phosphorus Sulfide | Simpler structure | Primarily used in industrial applications |

| Naphthalen-1,8-diyl 1,3,2,4-dithiadiphosphetane | Rigid structure | Exhibits distinct reactivity patterns |

Mechanism of Action

The mechanism by which 1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide exerts its effects involves the reversible generation of dithiophosphine ylides. These ylides are normally attacked at the phosphorus atom by nucleophiles, leading to the formation of new compounds with phosphorus-oxygen bonds . The compound is not active as an acetylcholinesterase inhibitor in mammals or insects, as it tends to undergo metabolic transformations that remove lipophilic side groups or oxidize the compound .

Comparison with Similar Compounds

Structural and Chemical Properties

Lawesson’s reagent (LR) is a sulfur-containing heterocyclic compound with a central -P₂S₂- ring substituted by two 4-methoxyphenyl groups (Fig. 1). Its molecular formula is C₁₄H₁₄O₂P₂S₄ (average mass: 404.452 g/mol), and it exists as a yellow amorphous solid . The unique dithiadiphosphetane ring enables its equilibrium with reactive dithiophosphine ylides in solution, enhancing its thionation capability .

Table 1: Key Properties of Lawesson’s Reagent

Phosphorus Pentasulfide (P₄S₁₀)

A classical thionating agent, P₄S₁₀ is less selective and requires harsh conditions (e.g., high temperatures, prolonged reaction times). LR offers advantages:

- Higher selectivity : Minimal over-sulfurization of substrates .

- Broader substrate scope : Effective for sterically hindered amides and esters .

- Safety : P₄S₁₀ releases toxic H₂S gas, whereas LR is more controllable .

Table 2: LR vs. P₄S₁₀

| Parameter | Lawesson’s Reagent | P₄S₁₀ |

|---|---|---|

| Reaction Temperature | Reflux (110°C) | >150°C |

| Thioamide Yield | 85–95% | 60–75% |

| Byproducts | Minimal | H₂S, polysulfides |

| Applications | Pharmaceuticals, fine chemicals | Bulk industrial synthesis |

Other Dithiadiphosphetane Derivatives

(a) 2,4-Bis(p-tolylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (Davy’s Reagent)

- Structure : Substituted with p-tolyl groups instead of 4-methoxyphenyl .

- Reactivity : Less electron-rich than LR due to the absence of methoxy groups, leading to slower thionation kinetics .

- Applications : Specialized in sulfurizing aromatic substrates .

(b) 2,4-Bis(ethylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide

- Structure : Ethylthio substituents create a more electron-deficient P₂S₂ ring .

- Reactivity : Primarily used for synthesizing metal-complexing ligands .

Table 3: Comparison of Dithiadiphosphetane Derivatives

| Compound | Substituents | Key Application | Selectivity |

|---|---|---|---|

| Lawesson’s Reagent | 4-Methoxyphenyl | Broad organic synthesis | High |

| Davy’s Reagent | p-Tolylthio | Aromatic substrates | Moderate |

| Ethylthio Derivative | Ethylthio | Ligand synthesis | Low |

Biological Activity

1,3,2,4-Dithiadiphosphetane, 2,4-dimethyl-, 2,4-disulfide (CAS Number: 1121-81-9) is a member of the organophosphorus compound family. Characterized by its unique P2S2 ring structure, this compound exhibits a variety of biological activities that have garnered interest in medicinal chemistry and agricultural applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₂H₆P₂S₄

- Molar Mass : 220.28 g/mol

- Density : 1.57 g/cm³

- Boiling Point : 287.7 °C at 760 mmHg

- Flash Point : 127.8 °C

Mechanisms of Biological Activity

1,3,2,4-Dithiadiphosphetane derivatives are known to act as sources of dithiophosphine ylides. These ylides can participate in various nucleophilic and electrophilic reactions. The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through the following mechanisms:

- Nucleophilic Attack : The phosphorus atom in the compound can be attacked by nucleophiles such as alkoxides or phenolates, leading to the formation of new phosphorus-oxygen bonds. This reaction is significant in the development of metal-binding agents and insecticides .

- Inhibition of Acetylcholinesterase : Certain derivatives may act as acetylcholinesterase inhibitors, which can enhance neurotransmission in insects and potentially serve as insecticides .

Insecticides

The potential use of 1,3,2,4-dithiadiphosphetane derivatives as insecticides has been explored. Research indicates that modifications to the compound can enhance its efficacy against pests by improving its stability and reducing water sensitivity .

Medicinal Chemistry

The compound's ability to release hydrogen sulfide (H₂S) has been studied for its therapeutic implications. H₂S is known to play a role in various physiological processes such as vasodilation and neuroprotection . The modulation of H₂S levels could provide a pathway for developing treatments for conditions like hypertension and neurodegenerative diseases.

Case Study 1: Insecticidal Activity

A study demonstrated that derivatives of 1,3,2,4-dithiadiphosphetane showed significant insecticidal properties against specific pest species. The compounds were tested for their effectiveness in disrupting normal neural function through acetylcholinesterase inhibition. Results indicated that certain derivatives exhibited higher potency than traditional insecticides .

Case Study 2: H₂S Donors in Therapeutics

Research published in MDPI highlighted the role of H₂S donors in mediating various biological effects. The study found that derivatives of dithiadiphosphetanes could effectively release H₂S at controlled rates, leading to beneficial effects on vascular function and inflammation reduction .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 1,3,2,4-dithiadiphosphetane derivatives in organic chemistry, and how does the dimethyl variant compare to related reagents like Lawesson’s or Heimgartner’s reagents?

- Methodological Answer : These derivatives are primarily used as thionation agents to convert carbonyl groups (C=O) to thiocarbonyls (C=S). The dimethyl variant (2,4-dimethyl-) may exhibit distinct reactivity due to steric and electronic effects from methyl substituents, potentially altering solubility or thermal stability compared to aryl-substituted analogs like Lawesson’s (4-methoxyphenyl) or Heimgartner’s (4-methylphenyl) reagents. Standard characterization methods include 31P NMR to monitor phosphorus environments and X-ray crystallography for structural confirmation .

Q. How can researchers characterize the purity and stability of this compound during storage?

- Methodological Answer : Purity is typically assessed via elemental analysis (C, H, S, P) and 1H/13C NMR to detect decomposition products. Stability studies should involve thermogravimetric analysis (TGA) to evaluate thermal decomposition and Karl Fischer titration to monitor moisture sensitivity. Store under inert gas (e.g., argon) at low temperatures (-20°C) to minimize hydrolysis or oxidation .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing thionation reactions using this compound, particularly when addressing low yields or side reactions?

- Methodological Answer : Use factorial design to systematically vary parameters:

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance solubility but may accelerate decomposition.

- Temperature : Moderate heating (50–80°C) balances reactivity and stability.

- Substrate stoichiometry : Excess reagent (1.5–2.0 equiv) compensates for potential side reactions with moisture.

Monitor reaction progress via in-situ 31P NMR to track reagent consumption and intermediate formation .

Q. How can researchers resolve contradictions in literature data regarding the compound’s reactivity toward sterically hindered carbonyl groups?

- Methodological Answer : Discrepancies may arise from differences in reaction conditions or substrate accessibility. Design controlled experiments:

- Compare reactivity of linear vs. branched aldehydes/ketones under identical conditions.

- Use computational modeling (DFT) to analyze steric/electronic effects on transition states.

Replicate conflicting studies with rigorous exclusion of moisture/oxygen (e.g., glovebox techniques) to isolate variables .

Q. What challenges arise in synthesizing the dimethyl derivative, and how can side products be minimized?

- Methodological Answer : Key challenges include:

- Precursor purity : Impure dimethylphosphine precursors lead to mixed sulfur-phosphorus intermediates.

- Oxidative coupling : Competing disulfide formation during synthesis.

Mitigation strategies: - Purify precursors via vacuum distillation.

- Perform reactions under strict anaerobic conditions (Schlenk line) at low temperatures (0–5°C) to favor selective cyclization .

Q. How does the electronic structure of the dimethyl derivative influence its reactivity compared to aryl-substituted analogs?

- Methodological Answer : Methyl groups are weaker electron donors than aryl substituents, potentially reducing the electrophilicity of the phosphorus centers. Investigate via:

- Cyclic voltammetry : Compare redox potentials to assess electron density.

- Theoretical calculations : Use DFT to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

Experimental validation through kinetic studies (e.g., competition reactions between carbonyl substrates) .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistent melting point data reported for this compound?

- Methodological Answer : Variations may stem from polymorphism or residual solvents. Standardize measurements by:

- Using differential scanning calorimetry (DSC) to identify phase transitions.

- Recrystallizing from a solvent of known purity (e.g., anhydrous toluene) and analyzing via powder XRD to confirm crystalline form .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound, given its potential hazards?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of sulfur-containing vapors.

- Store separately from oxidizers and moisture sources.

- Emergency procedures: For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Q. Theoretical Framework Integration

Q. How can researchers link mechanistic studies of this compound to broader organophosphorus chemistry principles?

- Methodological Answer : Frame experiments within the context of phosphorus-sulfur bonding theories:

Properties

CAS No. |

1121-81-9 |

|---|---|

Molecular Formula |

C2H6P2S4 |

Molecular Weight |

220.3 g/mol |

IUPAC Name |

2,4-dimethyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |

InChI |

InChI=1S/C2H6P2S4/c1-3(5)7-4(2,6)8-3/h1-2H3 |

InChI Key |

SOFWBJVIGGPFCD-UHFFFAOYSA-N |

Canonical SMILES |

CP1(=S)SP(=S)(S1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.